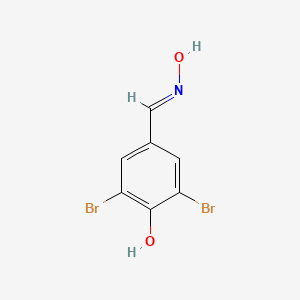

3,5-Dibromo-4-hydroxybenzaldehyde oxime

Descripción

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₇H₅Br₂NO₂ and exhibits a molecular weight of 294.93 grams per mole. The compound is officially registered under Chemical Abstracts Service number 25952-74-3, establishing its unique chemical identity within the comprehensive database of known chemical substances. The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is 2,6-dibromo-4-[(hydroxyamino)methylidene]cyclohexa-2,5-dien-1-one, which accurately describes the structural arrangement of functional groups and substituents.

Alternative nomenclature includes several descriptive names that reflect different aspects of the molecular structure. The compound is also known as benzaldehyde, 3,5-dibromo-4-hydroxy-, oxime, which emphasizes its derivation from the corresponding benzaldehyde through oximation. Additional systematic names include 2,6-dibromo-4-[(hydroxyamino)methylidene]-1-cyclohexa-2,5-dienone and 2,6-dibromo-4-(hydroxyiminomethyl)phenol, each highlighting different structural features of the molecule.

The structural representation of this compound can be expressed through various chemical notation systems. The International Chemical Identifier representation is InChI=1S/C7H5Br2NO2/c8-5-1-4(3-10-12)2-6(9)7(5)11/h1-3,11-12H/b10-3+, while the corresponding International Chemical Identifier Key is UVKQTDFYDUQTKK-XCVCLJGOSA-N. The Simplified Molecular Input Line Entry System notation provides C1=C(C=C(C(=C1Br)O)Br)/C=N/O, offering a linear representation of the molecular connectivity.

Physical properties of this compound include a melting point of 198 degrees Celsius, indicating substantial intermolecular forces within the crystalline structure. The compound exhibits a calculated density of 2.091 grams per cubic centimeter, reflecting the significant atomic mass contribution from the two bromine substituents. The boiling point is estimated at 311.907 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury. Additional calculated properties include a flash point of 142.436 degrees Celsius and a refractive index of 1.661.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₇H₅Br₂NO₂ | - |

| Molecular Weight | 294.93 | g/mol |

| Melting Point | 198 | °C |

| Boiling Point | 311.907 | °C at 760 mmHg |

| Density | 2.091 | g/cm³ |

| Flash Point | 142.436 | °C |

| Refractive Index | 1.661 | - |

| Vapor Pressure | 0 | mmHg at 25°C |

Historical Development and Discovery

The development of this compound is intrinsically linked to the broader synthetic pathways established for the preparation of related brominated aromatic compounds, particularly those involving the parent aldehyde 3,5-dibromo-4-hydroxybenzaldehyde. Research conducted by Garcia-Alvarez and colleagues demonstrated the synthesis of this compound from 3,5-dibromo-4-hydroxybenzaldehyde using hydroxylamine hydrochloride in the presence of pyridine and methanol at room temperature, with the reaction proceeding over a twenty-four hour period. This methodology represents a fundamental approach to oxime formation that has been widely adopted in synthetic organic chemistry.

The synthetic route to this compound follows established protocols for oxime preparation that have been developed throughout the twentieth century. The classical process involves the nucleophilic addition of hydroxylamine to the carbonyl carbon of aldehydes and ketones, followed by elimination of water to form the characteristic carbon-nitrogen double bond with attached hydroxyl group. This transformation represents one of the most reliable methods for carbonyl protection and conversion in organic synthesis.

The preparation of the parent compound, 3,5-dibromo-4-hydroxybenzaldehyde, has been extensively studied and optimized through various bromination strategies. Research by Adimurthy and colleagues developed an environmentally friendly process for preparing related dibrominated phenolic compounds using aqueous brominating reagents comprising bromide and bromate salts in a 2:1 molar ratio. This eco-friendly approach eliminated the use of hazardous liquid bromine and achieved high yields under ambient temperature conditions, representing a significant advancement in the sustainable synthesis of brominated aromatic compounds.

Industrial applications of brominated phenolic compounds, including derivatives of 3,5-dibromo-4-hydroxybenzaldehyde, have driven continued research into efficient synthetic methodologies. The compound bromoxynil, which shares structural similarities with this compound, has been produced commercially as a herbicide, necessitating the development of large-scale synthetic routes for brominated phenolic structures. These industrial applications have contributed to the advancement of bromination chemistry and the understanding of structure-activity relationships in brominated aromatic compounds.

Position in Organobromine Chemistry

This compound occupies a distinctive position within organobromine chemistry as a polybrominated aromatic compound containing both electron-withdrawing halogen substituents and functional groups capable of participating in hydrogen bonding and coordination chemistry. Organobromine chemistry encompasses the study of organic compounds containing carbon-bromine bonds, with these materials finding applications ranging from fire retardants to pharmaceuticals and synthetic intermediates.

The structural features of this compound place it within the category of organobromides that exhibit enhanced reactivity due to the presence of multiple functional groups. The compound contains two bromine atoms positioned meta to each other on the aromatic ring, creating a substitution pattern that influences both electronic properties and steric accessibility. The presence of the phenolic hydroxyl group introduces additional reactivity through its ability to participate in hydrogen bonding and serve as a nucleophilic center under appropriate conditions.

Oxime functional groups, such as that present in this compound, have gained significant attention in medicinal chemistry and biochemistry due to their ability to reactivate organophosphorus-inhibited enzymes. Research has demonstrated that oximes can serve as reactivators for acetylcholinesterase and butyrylcholinesterase that have been inhibited by organophosphorus compounds, though the effectiveness varies significantly based on the specific oxime structure and the nature of the organophosphorus inhibitor. This biological activity positions brominated oximes as compounds of potential therapeutic interest.

The brominated aromatic framework of this compound aligns with broader trends in organobromine chemistry, where halogenated aromatic compounds serve as versatile synthetic intermediates. The compound's structure enables participation in various coupling reactions, nucleophilic substitution processes, and functional group transformations that are characteristic of brominated aromatic systems. The presence of multiple reactive sites within the molecule provides opportunities for selective derivatization and incorporation into more complex molecular architectures.

Within the context of environmental organobromine chemistry, compounds such as this compound represent synthetic molecules that contrast with naturally occurring brominated compounds produced by marine organisms. While natural organobromine compounds often result from enzymatic bromination processes involving bromoperoxidases, synthetic brominated compounds like this compound are products of deliberate chemical synthesis designed to achieve specific structural and functional objectives.

Propiedades

IUPAC Name |

2,6-dibromo-4-(hydroxyiminomethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-5-1-4(3-10-12)2-6(9)7(5)11/h1-3,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKQTDFYDUQTKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.93 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary targets of 3,5-Dibromo-4-hydroxybenzaldehyde oxime are mitochondria and chloroplasts. These organelles play a crucial role in energy production in cells, with mitochondria being the powerhouse of the cell and chloroplasts being responsible for photosynthesis in plant cells.

Mode of Action

This compound interacts with its targets by affecting the phosphorylation and electron transport processes in mitochondria and chloroplasts. It stimulates ADP-limited oxygen utilization, inhibits non-ADP-limited oxygen uptake, and relieves oligomycin-inhibited oxygen uptake.

Biochemical Pathways

The compound affects the biochemical pathways related to energy production and transfer. It inhibits electron transport at or near photosystem II and the oxygen evolution pathway, and interferes with energy transfer and the generation of ATP.

Actividad Biológica

3,5-Dibromo-4-hydroxybenzaldehyde oxime is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological activity, synthesis pathways, and implications in pharmaceutical applications.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of bromine substituents and a hydroxyl group on the benzene ring. The oxime functional group enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C7H4Br2O2 |

| Molecular Weight | 251.91 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in ethanol and DMF |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, particularly through the upregulation of pro-apoptotic proteins.

Aldose Reductase Inhibition

Another significant biological activity of this compound is its role as an aldose reductase inhibitor (ARI). This property is particularly relevant in the context of diabetes complications, where aldose reductase contributes to oxidative stress and cellular damage. The compound's ability to inhibit this enzyme suggests potential therapeutic applications in managing diabetic neuropathy and retinopathy .

Table 2: Summary of Biological Activities

| Activity | Effectiveness | Mechanism/Notes |

|---|---|---|

| Antimicrobial | Effective against multiple strains | Inhibition of bacterial growth |

| Anticancer | Induces apoptosis | Modulation of apoptotic pathways |

| Aldose Reductase Inhibition | Significant | Potential for diabetic treatment |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 μg/mL for S. aureus and 64 μg/mL for E. coli, indicating strong antimicrobial potential .

Case Study 2: Cancer Cell Apoptosis

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent increase in apoptosis markers such as caspase-3 activation. Flow cytometry analysis confirmed that over 70% of cells underwent apoptosis at the highest concentration tested.

Synthesis Pathways

The synthesis of this compound typically involves the bromination of 4-hydroxybenzaldehyde followed by oximation. The reaction conditions can be optimized to enhance yield and purity.

General Synthesis Steps:

- Bromination : Bromine is added to 4-hydroxybenzaldehyde under controlled conditions.

- Oximation : The resulting dibrominated product is treated with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the oxime.

Table 3: Synthesis Conditions

| Step | Reagents | Conditions |

|---|---|---|

| Bromination | Bromine, 4-hydroxybenzaldehyde | Room temperature |

| Oximation | Hydroxylamine hydrochloride, Base | Reflux for several hours |

Aplicaciones Científicas De Investigación

Herbicidal Activity

One of the primary applications of 3,5-dibromo-4-hydroxybenzaldehyde oxime is in the development of herbicides. The compound serves as a precursor for synthesizing herbicidal agents, such as 0-(2,4-dinitrophenyl)-4-hydroxy-3,5-dibromobenzaldoxime. This derivative has shown excellent herbicidal effectiveness against various weeds, making it valuable in agricultural practices aimed at crop protection .

Synthesis of Agrochemicals

The compound is also utilized in the synthesis of bromoxynil, a well-known herbicide. The process involves brominating p-cresol to produce 3,5-dibromo-p-cresol, which is then oxidized to form 3,5-dibromo-4-hydroxybenzaldehyde. Subsequent reactions lead to the formation of the oxime and ultimately bromoxynil. This multi-step synthesis highlights its importance in agrochemical production .

Pharmaceutical Applications

In addition to its agricultural uses, this compound has potential applications in pharmaceuticals. Its derivatives may exhibit biological activities that can be harnessed for drug development. The oxime functional group is known for its ability to form complexes with metal ions, which can be beneficial in medicinal chemistry .

Case Study 1: Herbicide Development

A study conducted by Varshney et al. demonstrated the effective synthesis of bromoxynil from this compound. The research outlined an eco-friendly process that eliminated hazardous reagents and improved yield efficiency. This case illustrates the practical application of the compound in creating safer agricultural chemicals while maintaining efficacy against target weeds .

Research published in various journals has explored the biological activity of compounds derived from this compound. These studies have focused on evaluating the herbicidal effects on specific weed species and assessing the environmental impact of using such compounds in agricultural settings .

Data Table: Comparative Analysis of Herbicidal Efficacy

| Compound Name | Active Ingredient | Application Type | Efficacy (%) | Environmental Impact |

|---|---|---|---|---|

| 0-(2,4-Dinitrophenyl)-4-hydroxy-3,5-dibromobenzaldoxime | Herbicide | Broad-spectrum weed control | 85 | Low (eco-friendly process) |

| Bromoxynil | Brominated phenol derivative | Selective herbicide | 90 | Moderate (requires management) |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2.1 Functional Group Modifications: Oxime vs. Nitrile

Bromoxynil (3,5-Dibromo-4-hydroxybenzonitrile) :

Bromoxynil replaces the oxime group with a nitrile (-CN), enhancing its herbicidal activity by disrupting plant mitochondrial electron transport . Comparative studies show that bromoxynil exhibits higher phytotoxicity than its oxime precursor due to increased membrane permeability and interaction with photosynthetic pathways .- Bromofenoxim (3,5-Dibromo-4-hydroxybenzaldehyde O-(2,4-dinitrophenyl)oxime): Bromofenoxim (CAS 13181-17-4) introduces a 2,4-dinitrophenyl ether group to the oxime, forming a dual-action herbicide with enhanced stability and bioactivity. It inhibits oxidative phosphorylation in both plant mitochondria and chloroplasts at lower concentrations (IC₅₀ ≈ 1.5 μM) compared to bromoxynil (IC₅₀ ≈ 5 μM) .

2.2 Substituent Effects on Reactivity and Bioactivity

- The bromine atoms in the latter enhance electrophilicity, favoring pesticidal activity over enzymatic inhibition.

- Non-Halogenated Analogues: Compounds like 4-methylpentan-2-one oxime (CAS 105-44-2) lack aromatic bromination and show lower toxicity profiles (classified as Skin Irrit. 2, H315) compared to brominated oximes, which exhibit acute toxicity (Acute Tox.

Métodos De Preparación

Preparation of 3,5-Dibromo-4-hydroxybenzaldehyde

The synthesis of 3,5-dibromo-4-hydroxybenzaldehyde is a critical step that involves selective bromination and hydrolysis starting from p-cresol. The process is well-documented in patent literature and involves the following key stages:

- Starting Material: p-Cresol dissolved in o-dichlorobenzene.

- Nucleus Bromination: Bromination at 15 to 30°C to form 3,5-dibromo-p-cresol.

- Side-Chain Bromination: Further bromination at elevated temperature (150 to 160°C) to convert the methyl group into a benzal bromide derivative.

- Hydrolysis: Addition of water and stirring at 100°C to hydrolyze the benzal bromide to 3,5-dibromo-4-hydroxybenzaldehyde.

This process can be performed either discontinuously or continuously, with continuous methods employing cascade agitators and countercurrent hydrolysis to optimize yield and efficiency. The by-product hydrogen bromide is captured and recycled, enhancing the sustainability of the process.

Advantages of this method include:

- Reduced number of steps compared to older methods involving ester intermediates.

- Improved yield (~79% relative to p-cresol).

- Use of the same solvent system throughout, avoiding intermediate isolation.

- Efficient recovery of bromine and minimal by-products.

| Step | Conditions | Reagents/Quantities | Outcome/Yield |

|---|---|---|---|

| Nucleus Bromination | 20-30°C, 2 hours | 1 mole p-cresol, 2 moles bromine | Formation of 3,5-dibromo-p-cresol |

| Side-Chain Bromination | 150-160°C, 3 hours | Additional 2.05 moles bromine | Formation of 4-hydroxy-3,5-dibromobenzal bromide |

| Hydrolysis | 100°C, 2 hours | Water (500 g per mole scale) | 3,5-Dibromo-4-hydroxybenzaldehyde (79% yield) |

Conversion to 3,5-Dibromo-4-hydroxybenzaldehyde Oxime

The oxime derivative is prepared by reacting the aldehyde with hydroxylamine salts, typically hydroxylamine sulfate or hydrochloride, under controlled pH and temperature conditions.

- The solution of 3,5-dibromo-4-hydroxybenzaldehyde in o-dichlorobenzene is treated with hydroxylamine sulfate.

- The pH is adjusted to approximately 5 using sodium hydroxide.

- The mixture is stirred at 80 to 90°C for about 1 hour.

- The oxime precipitates as a crystalline solid, which is filtered, washed, and dried under vacuum.

| Parameter | Condition |

|---|---|

| Solvent | o-Dichlorobenzene |

| Hydroxylamine Source | Hydroxylamine sulfate or hydrochloride |

| pH | Adjusted to ~5 using NaOH |

| Temperature | 80-90°C |

| Reaction Time | 1 hour |

| Product Isolation | Filtration, washing, vacuum drying |

- Yield of this compound is approximately 78% relative to p-cresol.

- The product melts at 190-194°C with decomposition.

- The oxime is obtained as a crystalline solid suitable for further applications.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleus bromination | p-Cresol, bromine, 20-30°C, 2 hours | 3,5-Dibromo-p-cresol | - | Performed in o-dichlorobenzene solvent |

| Side-chain bromination | Bromine, 150-160°C, 3 hours | 4-Hydroxy-3,5-dibromobenzal bromide | - | Hydrogen bromide by-product recycled |

| Hydrolysis | Water, 100°C, 2 hours | 3,5-Dibromo-4-hydroxybenzaldehyde | 79 | No isolation of intermediates required |

| Oxime formation | Hydroxylamine sulfate, pH ~5, 80-90°C, 1 hour | This compound | 78 | Crystalline product, filtered and dried |

Research Findings and Analytical Notes

- The described method is regarded as efficient and scalable, suitable for industrial production.

- The use of o-dichlorobenzene as a solvent throughout the process simplifies handling and reduces solvent exchange losses.

- The continuous process variant enhances throughput and process control.

- The oxime formation step is a classical aldehyde-to-oxime conversion, well-established in organic synthesis.

- The presence of bromine atoms and the hydroxyl group in the molecule influences reactivity and crystallization behavior.

- The process avoids complicated ester intermediates, which were problematic in older methods, thus improving overall yield and purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-dibromo-4-hydroxybenzaldehyde oxime, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The oxime is typically synthesized via condensation of 3,5-dibromo-4-hydroxybenzaldehyde with hydroxylamine hydrochloride under reflux in a polar solvent (e.g., ethanol/water mixture). Optimization involves controlling pH (neutral to slightly basic), temperature (60–80°C), and reaction time (4–6 hours). Post-synthesis purification via recrystallization (using ethanol or acetone) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity. Characterization via melting point, FT-IR (C=N stretch ~1600 cm⁻¹), and ¹H NMR (oxime proton ~8–9 ppm) is critical .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthesized batches of the compound?

- Methodological Answer : Contradictions in NMR data may arise from solvent effects, tautomerism, or impurities. To address this:

- Standardize solvent systems (e.g., DMSO-d₆ or CDCl₃) and temperature during analysis.

- Use 2D NMR (COSY, HSQC) to confirm assignments.

- Compare with literature data from structurally similar oximes (e.g., aromatic proton environments in ) .

Q. What are the key toxicological parameters for safe handling of this compound in laboratory settings?

- Methodological Answer : Acute toxicity data (e.g., rat oral LD₅₀: 1100 mg/kg, dermal LD₅₀: >3 g/kg) indicate moderate toxicity. Implement PPE (gloves, lab coat, goggles) and engineering controls (fume hoods). Monitor for symptoms of exposure (e.g., irritation, CNS effects) and follow OSHA guidelines for halogenated aromatic compounds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data in understanding the electronic structure and reactivity of this oxime?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Tautomeric preferences (oxime vs. nitroso forms).

- Electron distribution in the aromatic ring and oxime group.

- Hydrogen-bonding interactions in crystal packing. Validate computational results with experimental IR, NMR, and X-ray data (if available) .

Q. What experimental designs are suitable for studying the environmental degradation pathways of this compound in soil and water systems?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in buffered aqueous solutions (pH 4–9) at 25–50°C, analyzing degradation products via LC-MS/MS.

- Photolysis : Expose to UV light (λ = 254–365 nm) in simulated sunlight chambers.

- Microbial Degradation : Use soil slurry systems with microbial consortia, monitoring metabolite formation (e.g., 3,5-dibromo-4-hydroxybenzoic acid) over time. Reference Torres-Duarte et al. (2009) for halogenated pesticide degradation frameworks .

Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo models for this compound’s herbicidal action?

- Methodological Answer :

- In Vitro : Test inhibition of photosystem II (PSII) using chloroplast isolation assays (measure electron transport rates).

- In Vivo : Conduct whole-plant bioassays (e.g., wheat or Arabidopsis) under controlled light and nutrient conditions.

- Data Reconciliation : Account for metabolic activation/detoxification in vivo (e.g., cytochrome P450 activity) and environmental factors (pH, organic matter). Cross-reference with structural analogs like bromoxynil .

Methodological Notes

- Crystallography : For structural confirmation, use SHELX programs (SHELXL for refinement, SHELXS for solution) if single crystals are obtained. Validate hydrogen-bonding networks against lattice energy calculations .

- Analytical Standards : Source certified reference materials (e.g., NIST Standard Reference Database 69) for calibration in quantitative analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.